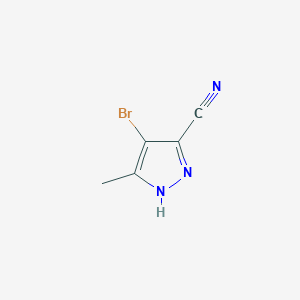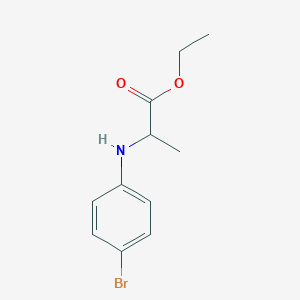
4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is a chemical compound used as a pharmaceutical intermediate . It is known to enhance the agonist activity at the A1 adenosine receptor .
Synthesis Analysis
The synthesis of pyrazoles involves a variety of methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular formula of 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is C5H4BrN3 . The InChI Key is NTTLCOOFUGHMJS-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, 4-Bromopyrazole can undergo cyanation in the presence of palladium catalysts . It can also react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile appears as white crystals or powder . It has a melting point between 102.0-110.0°C . It is sparingly soluble in water (0.26 g/L at 25°C) .Aplicaciones Científicas De Investigación
Photophysical and Quantum Chemical Analysis
A study by Mati et al. (2012) explored the geometrical isomers of a pyrazoline derivative, including 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile. They utilized theoretical and experimental approaches to establish the existence of these isomers and their unique responses in different mediums, especially when encapsulated within β-cyclodextrin nanocavities. This research contributes to understanding the photophysical behaviors of such compounds in varied environments (S. S. Mati, S. Sarkar, P. Sarkar, S. Bhattacharya, 2012).
Corrosion Inhibition
Yadav et al. (2016) investigated pyranopyrazole derivatives, including those related to 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, as corrosion inhibitors for mild steel in HCl solution. Their findings revealed that these compounds have significant corrosion inhibition properties, offering insights into their potential applications in material protection (M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav, 2016).
Surface Properties and Corrosion Inhibition
Abdel Hameed et al. (2020) focused on derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, related to 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, studying their surface properties and corrosion inhibition performance. This research is valuable in understanding how such compounds interact with metal surfaces and their potential as corrosion inhibitors (R. A. Abdel Hameed, A. Al-Bagawi, H. Shehata, A. H. Shamroukh, M. Abdallah, 2020).
Synthetic Applications and Pathways
Patel (2017) reviewed the synthetic applications of compounds including 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles, closely related to 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile. This research covers recent advances in preparing heterocyclic compounds using these derivatives, highlighting their role as building blocks in synthetic organic chemistry (H. Patel, 2017).
Corrosion Inhibition of Mild Steel
Dandia et al. (2013) synthesized pyrazolopyridine derivatives related to 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile and investigated their effect on mild steel corrosion. Their findings contribute to the potential applications of these compounds in protecting metal surfaces against corrosion (A. Dandia, S. Gupta, Priyanka Singh, M. Quraishi, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYQBULDDTUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592301.png)


![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)

![1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2592309.png)
![2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2592310.png)




![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592317.png)
